tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate
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Description
Tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO4S and its molecular weight is 376.265. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents
This paper discusses the synthesis of compounds related to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, focusing on their potential as antimicrobial agents. The compounds were characterized through elemental analysis, IR, 1H NMR, and Mass spectral analysis, and then screened for their antimicrobial activity (Doraswamy & Ramana, 2013).
Amino Acid-Azetidine Chimeras: Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids
This research involved synthesizing azetidine-2-carboxylic acid (Aze) analogs with various side chains, including the tert-butyl ester. These compounds are designed to study the influence of conformation on peptide activity, demonstrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).
Base-Promoted Diastereoselective α-Alkylation of Borane N-((S)-1'-Phenylethyl)azetidine-2-Carboxylic Acid Ester Complexes
This study explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, where compounds similar to this compound were used. The method demonstrated the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).
Silylmethyl-Substituted Aziridine and Azetidine as Masked 1,3- and 1,4-Dipoles for Formal [3 + 2] and [4 + 2] Cycloaddition Reactions
This research involved the use of silylmethyl-substituted aziridine and azetidine, similar to this compound, for cycloaddition reactions. The study highlighted the compounds' utility in synthesizing various complex chemical structures (Yadav & Sriramurthy, 2005).
The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine
This paper focused on the polymerization of tert-butyl aziridine-1-carboxylate, relevant to this compound, highlighting its role in forming polysulfonyllaziridines and its potential in synthesizing polyimines (Giri, Chang, Mbarushimana, & Rupar, 2022).
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)sulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYNEEZSXKSQCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698799 |
Source
|
Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-59-1 |
Source
|
Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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